molecular formula C18H11BrO5 B2746707 2-oxo-2-phenylethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate CAS No. 301234-18-4

2-oxo-2-phenylethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2746707
CAS No.: 301234-18-4
M. Wt: 387.185
InChI Key: VKDAKGGGDMRZJC-UHFFFAOYSA-N
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Description

2-oxo-2-phenylethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-phenylethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid with 2-oxo-2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-phenylethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted chromene derivatives.

    Oxidation: Formation of oxo-chromene derivatives.

    Reduction: Formation of hydroxy-chromene derivatives.

Scientific Research Applications

2-oxo-2-phenylethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-oxo-2-phenylethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-2-oxo-2H-chromene-3-carboxylic acid
  • 2-oxo-2-phenylethyl 2-oxo-2H-chromene-3-carboxylate
  • 6-bromo-2-oxo-2H-chromene-3-carboxamide

Uniqueness

2-oxo-2-phenylethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is unique due to the presence of both a phenylethyl group and a bromine atom, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

phenacyl 6-bromo-2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrO5/c19-13-6-7-16-12(8-13)9-14(18(22)24-16)17(21)23-10-15(20)11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDAKGGGDMRZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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